Benfotiamine vs. Thiamine Hydrochloride: 11.5-Fold Higher Relative Bioavailability of Plasma Thiamine in Healthy Volunteers
In a randomized, crossover study in 20 healthy male volunteers, oral administration of 300 mg benfotiamine resulted in a relative bioavailability of plasma thiamine that was 1147.3% ± 490.3% that of an oral dose of 220 mg thiamine hydrochloride [1]. The maximum plasma concentration (Cmax) of thiamine was 568.3 ± 122.0 μg/L for benfotiamine compared to 70.5 ± 46.2 μg/L for thiamine hydrochloride, representing an 8.1-fold difference [1].
| Evidence Dimension | Relative Bioavailability of Plasma Thiamine |
|---|---|
| Target Compound Data | 1147.3% ± 490.3% (relative to thiamine HCl) |
| Comparator Or Baseline | Thiamine hydrochloride: 100% (reference) |
| Quantified Difference | 11.5-fold higher bioavailability |
| Conditions | Healthy male volunteers (n=20), single oral dose (300 mg benfotiamine vs 220 mg thiamine hydrochloride), plasma thiamine measured via HPLC-Flu, crossover design |
Why This Matters
This 11.5-fold difference in systemic thiamine availability directly translates to procurement specifications; substituting benfotiamine with thiamine HCl would require an impractical 11.5-fold higher dose to achieve equivalent thiamine exposure, impacting cost, formulation feasibility, and patient compliance.
- [1] Cai NF, Cheng ZN, Guo X, et al. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration. Chinese Journal of Clinical Pharmacology and Therapeutics. 2013;18(12):1375-1382. View Source
